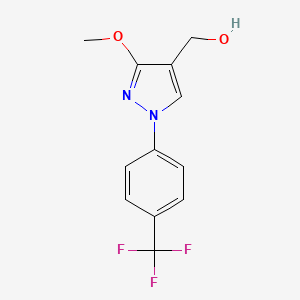
7-Bromo-3-oxoisoindoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-oxoisoindoline-1-carboxylic acid is a heterocyclic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound is a derivative of isoindoline, featuring a bromine atom at the 7th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid typically involves the bromination of isoindoline derivatives followed by oxidation and carboxylation reactions. One common method includes the following steps:
Bromination: Isoindoline is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 7th position.
Oxidation: The brominated isoindoline is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-oxoisoindoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-3-oxoisoindoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-oxoisoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3-oxoisoindoline-4-carbonitrile: Similar structure but with a nitrile group at the 4th position instead of a carboxylic acid group.
7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile: Another similar compound with a nitrile group and a dihydro structure.
Uniqueness
7-Bromo-3-oxoisoindoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H6BrNO3 |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
7-bromo-3-oxo-1,2-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-5-3-1-2-4-6(5)7(9(13)14)11-8(4)12/h1-3,7H,(H,11,12)(H,13,14) |
Clave InChI |
OFZZOJBCDPRONK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(NC2=O)C(=O)O)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


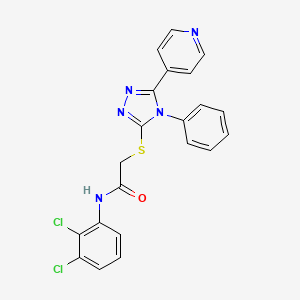

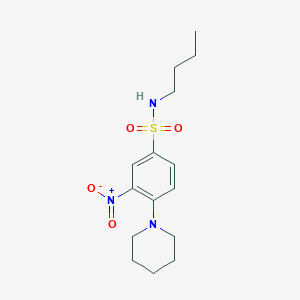
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
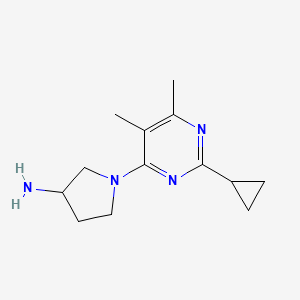
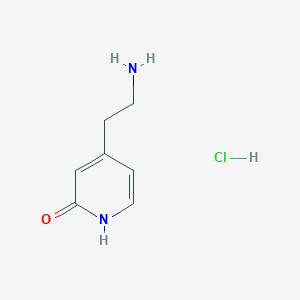

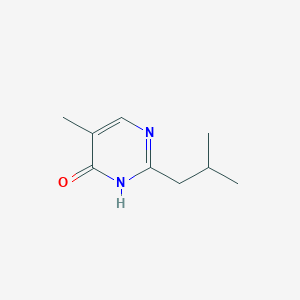
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
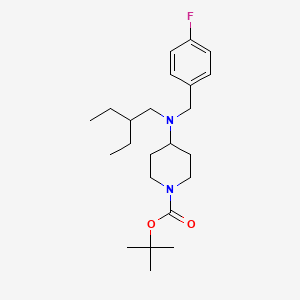
![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
![3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777981.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
